molecular formula C20H16BrN5O B12024248 2-Amino-1-(5-bromo-2-pyridinyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(5-bromo-2-pyridinyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B12024248
M. Wt: 422.3 g/mol
InChI Key: DRKZUBVMIILSQC-UHFFFAOYSA-N
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Description

2-Amino-1-(5-bromo-2-pyridinyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that features multiple functional groups, including amino, bromo, pyridinyl, oxo, and quinolinecarbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-bromo-2-pyridinyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization, bromination, and nitrile formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino and pyridinyl groups.

    Reduction: Reduction reactions could target the oxo and nitrile groups.

    Substitution: The bromo group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity and potential as a pharmaceutical agent.

    Medicine: Explored for its therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(5-chloro-2-pyridinyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-Amino-1-(5-fluoro-2-pyridinyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

The presence of the bromo group in 2-Amino-1-(5-bromo-2-pyridinyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. This could result in different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest for further study.

Properties

Molecular Formula

C20H16BrN5O

Molecular Weight

422.3 g/mol

IUPAC Name

2-amino-1-(5-bromopyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H16BrN5O/c21-13-6-7-17(25-11-13)26-15-4-1-5-16(27)19(15)18(14(9-22)20(26)23)12-3-2-8-24-10-12/h2-3,6-8,10-11,18H,1,4-5,23H2

InChI Key

DRKZUBVMIILSQC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=NC=C(C=C3)Br)N)C#N)C4=CN=CC=C4)C(=O)C1

Origin of Product

United States

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